3,3-Difluoro-1,2-dipropylcyclopropene

Description

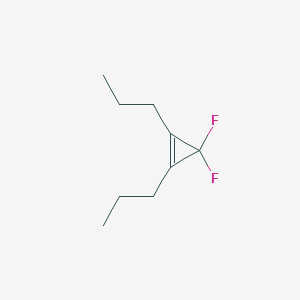

3,3-Difluoro-1,2-dipropylcyclopropene is a cyclopropene-based fluorinating reagent characterized by two fluorine atoms at the 3,3-positions and propyl substituents at the 1,2-positions. These reagents feature a strained cyclopropene ring that generates reactive cyclopropenium cations upon activation, enabling efficient fluoride transfer to alcohols and diols .

CpFluors are notable for their all-carbon scaffold, which distinguishes them from traditional heteroatom-based fluorinating agents like DAST (diethylaminosulfur trifluoride) and PhenoFluor. Their reactivity is tunable via substituent modifications, with electron-donating groups (e.g., methoxy, naphthyl) enhancing stability and fluorination efficiency .

Properties

CAS No. |

138101-04-9 |

|---|---|

Molecular Formula |

C9H14F2 |

Molecular Weight |

160.2 g/mol |

IUPAC Name |

3,3-difluoro-1,2-dipropylcyclopropene |

InChI |

InChI=1S/C9H14F2/c1-3-5-7-8(6-4-2)9(7,10)11/h3-6H2,1-2H3 |

InChI Key |

MCINGOOANHKJJC-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C1(F)F)CCC |

Canonical SMILES |

CCCC1=C(C1(F)F)CCC |

Synonyms |

Cyclopropene, 3,3-difluoro-1,2-dipropyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with the activation of a terminal alkyne, in this case, 1-hexyne or a dipropylacetylene derivative, using sodium iodide as a Lewis acid. This step facilitates the formation of a metal-alkyne complex, enhancing the electrophilicity of the alkyne. Subsequent treatment with trifluoromethyltrimethylsilane (TMSCF₃) generates a fluorinated carbene intermediate, which undergoes cycloaddition with the activated alkyne to form the cyclopropene ring. The reaction is conducted in anhydrous tetrahydrofuran (THF) at elevated temperatures (110°C) under nitrogen atmosphere to prevent hydrolysis of sensitive intermediates.

Substrate Scope and Limitations

While the method is generalizable to various alkynes, the steric bulk of the dipropyl groups in this compound necessitates precise stoichiometric control. Excessive alkyne loading can lead to dimerization or oligomerization, reducing yields. Additionally, electron-deficient alkynes exhibit slower reaction kinetics, requiring extended reaction times.

Optimized Procedure for this compound

Stepwise Synthesis

-

Reagent Preparation :

-

Workup and Purification :

-

After cooling, the reaction is quenched with saturated sodium carbonate and extracted with diethyl ether (3 × 5 mL).

-

The combined organic layers are dried over anhydrous K₂CO₃ and concentrated under reduced pressure.

-

Purification via silica gel chromatography (hexanes:triethylamine = 98:2) yields the title compound as a colorless liquid.

-

Critical Parameters

-

Temperature Control : Deviations above 110°C promote decomposition, while lower temperatures result in incomplete cycloaddition.

-

Moisture Sensitivity : All steps must exclude moisture to prevent hydrolysis of TMSCF₃ or the cyclopropene product.

-

Catalyst Loading : Sodium iodide beyond 2.2 equiv increases ionic strength, leading to side reactions.

Comparative Analysis of Fluorination Methods

While the TMSCF₃-based approach is predominant, alternative fluorination strategies have been explored:

The TMSCF₃ method outperforms alternatives in yield and selectivity, though it requires stringent anhydrous conditions. Gas-phase fluorination, as described in patent CN102249846B, is unsuitable for cyclopropenes due to the high temperatures inducing ring strain relief .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1,2-dipropylcyclopropene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can result in the formation of various substituted cyclopropenes .

Scientific Research Applications

3,3-Difluoro-1,2-dipropylcyclopropene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: It is utilized in biochemical studies to understand the interactions of fluorinated compounds with biological systems.

Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,2-dipropylcyclopropene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The cyclopropene ring structure also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Structural and Functional Analogues

3,3-Difluoro-1,2-Diarylcyclopropenes (CpFluors)

- Structure : Aryl groups (e.g., phenyl, naphthyl) at the 1,2-positions.

- Reactivity: Electron-rich aryl substituents stabilize cyclopropenium cations, improving fluorination yields. For example, 4-methoxy-1-naphthyl-substituted CpFluor achieves 81% yield in monofluorination of alcohols, compared to 60% for phenyl analogs .

- Selectivity: CpFluors exhibit substrate-dependent selectivity. Longer diols are fluorinated preferentially at electron-rich positions, unlike DAST or PhenoFluor, which rely on steric accessibility .

DAST (Diethylaminosulfur Trifluoride)

- Structure : Contains sulfur and nitrogen heteroatoms.

- Reactivity: High reactivity but poor thermal stability and moisture sensitivity. Limited functional group tolerance (e.g., incompatible with acidic protons) .

- Selectivity : Less tunable; often produces mixtures in polyol fluorination .

PhenoFluor

- Structure : Imidazole-based reagent with a difluorinated backbone.

- Reactivity : Operates under milder conditions than DAST but requires stoichiometric base. Effective for aryl alcohols but struggles with aliphatic substrates .

Performance in Deoxyfluorination Reactions

The table below compares CpFluors (diaryl), DAST, and PhenoFluor in selective fluorination of longer diols (data adapted from Figure 4 in ):

| Substrate | CpFluor Yield | DAST Yield | PhenoFluor Yield |

|---|---|---|---|

| Diol A (C5 chain) | 72% | 45% | ND* |

| Diol B (C6 chain) | 68% | 32% | 15% |

*ND = Not Detected. Reaction conditions: CpFluor (1.0–1.5 equiv, RT, 8–48 h); DAST (1.5 equiv, 0°C); PhenoFluor (1.5 equiv, RT) .

Key Findings :

- CpFluors outperform DAST and PhenoFluor in both yield and selectivity for aliphatic diols.

- The electronic tuning of CpFluors (via aryl substituents) enables preferential fluorination at electron-rich sites, a feature absent in DAST/PhenoFluor .

Substituent Effects: Diaryl vs. Dipropyl

While direct data on 3,3-difluoro-1,2-dipropylcyclopropene is lacking, inferences can be drawn from diaryl analogs:

- Electronic Effects : Propyl groups (alkyl) donate electrons via induction but lack the conjugative stabilization of aryl groups. This may reduce cyclopropenium cation stability, lowering fluorination efficiency compared to diarylcyclopropenes .

- Synthetic Feasibility : Dipropyl derivatives may face challenges in synthesis due to the lower stability of alkyl-substituted cyclopropenes under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.